molecular formula C12H11NO B1395872 1-(Quinolin-8-yl)propan-1-one CAS No. 90029-06-4

1-(Quinolin-8-yl)propan-1-one

Cat. No. B1395872
CAS RN: 90029-06-4
M. Wt: 185.22 g/mol
InChI Key: IWVMDHNJDOULLZ-UHFFFAOYSA-N
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Description

1-(Quinolin-8-yl)propan-1-one is a heterocyclic organic compound . It has a molecular weight of 185.22 and a molecular formula of C12H11NO . The IUPAC name for this compound is 1-quinolin-8-ylpropan-1-one .


Synthesis Analysis

The synthesis of 1-(Quinolin-8-yl)propan-1-one or its derivatives has been reported in several studies . For instance, one study reported the synthesis of a similar compound, 1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one, through a two-step synthesis .


Molecular Structure Analysis

The molecular structure of 1-(Quinolin-8-yl)propan-1-one has been analyzed using various techniques such as FT-IR, 1H and 13C NMR . The compound has been found to exist in the ketone form of the cis-isomer in the crystalline state and in solutions .


Physical And Chemical Properties Analysis

1-(Quinolin-8-yl)propan-1-one has a boiling point of 327.8ºC at 760 mmHg and a density of 1.123g/cm³ . The compound has 2 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

  • Chemical Synthesis and Transformation :

    • (Wu et al., 2018) discussed the synthesis of quinolinone derivatives by exchanging the ethyl group of 1-(quinolin-8-yl)propan-1-one with substituted styrenes. This process involves group-directed carbon–carbon bond cleavage, demonstrating the compound's utility in chemical synthesis.
    • (Loghmani-Khouzani et al., 2006) focused on the preparation and reactivity of novel derivatives of this compound, indicating its versatility in organic synthesis and chemical reactivity studies.
  • Photophysical Properties :

    • (Lobo & Abelt, 2003) explored the photophysical properties of 1-(4-methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one, a model for PRODAN. This study highlights the compound's application in understanding photophysical phenomena.
  • Antimicrobial Activity :

    • (Ashok et al., 2014) synthesized derivatives of the compound and evaluated their antibacterial and antifungal activities. This demonstrates its potential applications in developing new antimicrobial agents.
  • Molecular Recognition and Chiral Discrimination :

    • (Khanvilkar & Bedekar, 2018) used a derivative of the compound for molecular recognition of enantiomers, indicating its use in chiral discrimination and analysis.
  • Fluorescence Chemosensors :

    • (Kim et al., 2016) developed a chemosensor based on a quinoline derivative for detecting Zn2+ in aqueous media, showcasing the compound's application in sensor technology.
  • Anticancer Research :

    • (Kamath et al., 2016) synthesized and evaluated quinoline–indole–oxadiazole hybrids for their anticancer potential, illustrating the compound's relevance in cancer research.
  • Corrosion Inhibition :

    • (Olasunkanmi & Ebenso, 2019) investigated propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole, highlighting applications in corrosion inhibition.

Future Directions

While specific future directions for 1-(Quinolin-8-yl)propan-1-one are not mentioned in the retrieved papers, the ongoing research on quinoline derivatives suggests that there is potential for further exploration of their synthesis, properties, and applications .

properties

IUPAC Name

1-quinolin-8-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-11(14)10-7-3-5-9-6-4-8-13-12(9)10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVMDHNJDOULLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717054
Record name 1-(Quinolin-8-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Quinolin-8-yl)propan-1-one

CAS RN

90029-06-4
Record name 1-(Quinolin-8-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Wu, S Luo, W Guo, T Wang, Q Xie, J Wang… - …, 2018 - ACS Publications
Quinolinone derivatives were synthesized by exchanging the ethyl group of 1-(quinolin-8-yl)propan-1-one with substituted styrenes via group-directed carbon–carbon bond cleavage. A …
Number of citations: 5 pubs.acs.org
MT Wentzel - 2011 - search.proquest.com
Chapter 1. This chapter provides a review of the chemistry of metal catalyzed reactions involving normally unreactive sigma-bonds. Literature examples for a variety of methods to …
Number of citations: 2 search.proquest.com

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